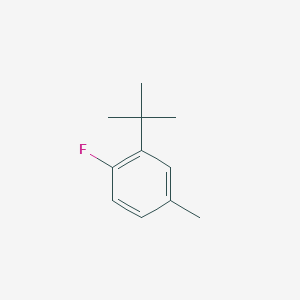
3-Tert-butyl-4-fluorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-4-fluorotoluene is an organic compound that belongs to the class of aromatic fluorides It is characterized by the presence of a tert-butyl group and a methyl group attached to a benzene ring, with a fluorine atom substituting one of the hydrogen atoms on the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-fluorotoluene can be achieved through several methods. One common approach involves the fluorination of 2-tert-Butyl-4-methylphenol using a fluorinating agent such as tetrabutylammonium fluoride (TBAF). The reaction typically occurs under mild conditions, with the fluorinating agent facilitating the substitution of the hydroxyl group with a fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-4-fluorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Phenolic or quinone derivatives.
Reduction: Hydrocarbon derivatives with the fluorine atom replaced by hydrogen.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-4-fluorotoluene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-4-fluorotoluene involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. Pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their activity and downstream signaling pathways.
Membrane Interaction: The compound may integrate into cell membranes, affecting their fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and a hydroxyl group.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group, with a hydroxyl group.
Uniqueness
3-Tert-butyl-4-fluorotoluene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C11H15F |
|---|---|
Molekulargewicht |
166.23 g/mol |
IUPAC-Name |
2-tert-butyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C11H15F/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
BEDOFFVZLFLNPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
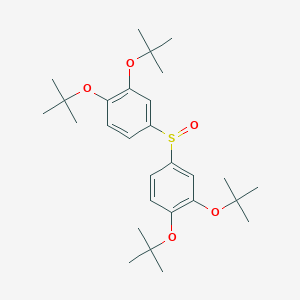
![5-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8486848.png)

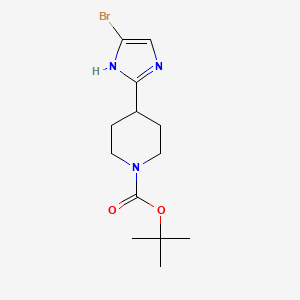
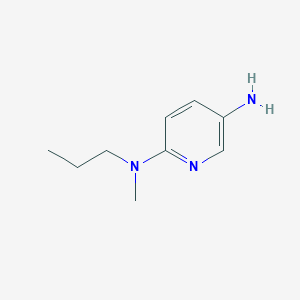
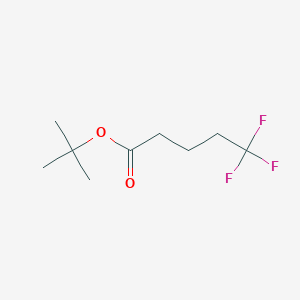
![3-Ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8486901.png)
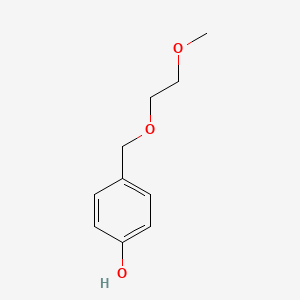
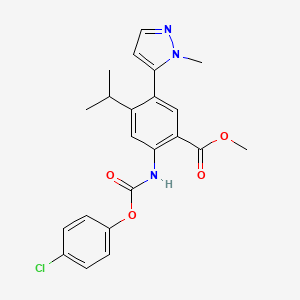
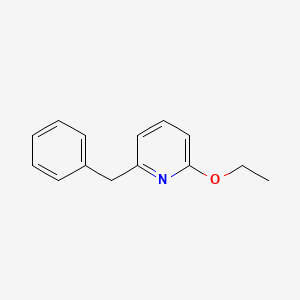
![4-[N-imidazoyl]benzonitrile](/img/structure/B8486932.png)
![2-(Benzylsulfanyl)-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B8486942.png)
![1-{5-[(Propan-2-yl)oxy]pyridin-2-yl}piperidin-4-ol](/img/structure/B8486950.png)

